molecular formula C11H13N3 B1401141 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline CAS No. 1342072-41-6

4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B1401141
CAS No.: 1342072-41-6
M. Wt: 187.24 g/mol
InChI Key: WJXOZTLEJLFKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the reaction of appropriate substituted anilines with pyrazole derivatives. One common method includes the use of hydrazine-coupled pyrazoles, which are synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound interacts with the enzyme Lm-PTR1, which is involved in the folate pathway . This interaction disrupts the enzyme’s function, leading to the inhibition of parasite growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with specific molecular targets like Lm-PTR1 sets it apart from other pyrazole derivatives .

Properties

IUPAC Name

4-methyl-3-(1-methylpyrazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-4-10(12)5-11(8)9-6-13-14(2)7-9/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXOZTLEJLFKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.